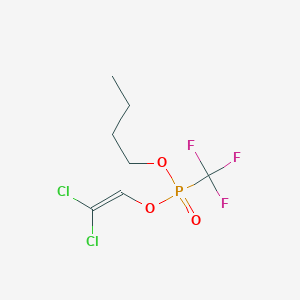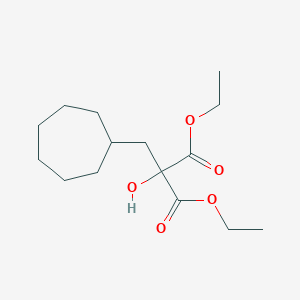
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C13H16ClNO2 It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, along with a substituted phenyl ring containing chloro, ethoxy, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the substituted phenyl ring: The starting material, 3-chloro-4-ethoxy-5-methylphenylamine, is synthesized through a series of reactions involving chlorination, ethoxylation, and methylation of aniline derivatives.
Cyclopropanation: The substituted phenylamine is then subjected to cyclopropanation using reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
化学反应分析
Types of Reactions
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted phenyl derivatives
科学研究应用
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where cyclopropane derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The cyclopropane ring and substituted phenyl group can interact with active sites of enzymes or receptors, modulating their activity.
Disruption of cellular processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or membrane integrity, leading to its biological effects.
相似化合物的比较
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide can be compared with similar compounds such as:
N-(4-Chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
N-(3-Chloro-4-ethoxyphenyl)cyclopropanecarboxamide: Lacks the methyl group, which can influence its chemical properties and interactions.
N-(3-Chloro-5-methylphenyl)cyclopropanecarboxamide: Lacks the ethoxy group, potentially altering its solubility and reactivity.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
属性
CAS 编号 |
90257-55-9 |
|---|---|
分子式 |
C13H16ClNO2 |
分子量 |
253.72 g/mol |
IUPAC 名称 |
N-(3-chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C13H16ClNO2/c1-3-17-12-8(2)6-10(7-11(12)14)15-13(16)9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,15,16) |
InChI 键 |
NKSRSSAPWWPDLD-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)C2CC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


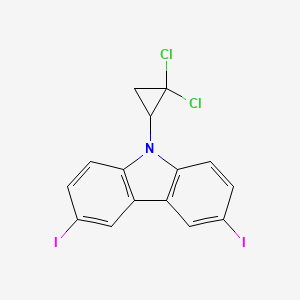
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)

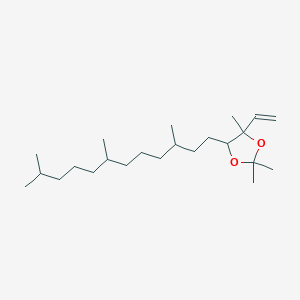
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)


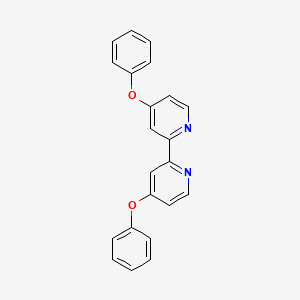
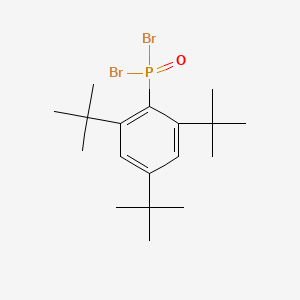
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
